![molecular formula C12H16N4 B11890826 7-methyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11890826.png)
7-methyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 7-méthyl-4-(pipéridin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine est un composé hétérocyclique caractérisé par un noyau pyrrolo[2,3-d]pyrimidine portant un substituant pipéridine. Ce composé présente un intérêt significatif en chimie médicinale en raison de ses activités biologiques potentielles et de ses applications dans la découverte de médicaments.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 7-méthyl-4-(pipéridin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction d'un dérivé de pyrimidine avec un dérivé de pipéridine en présence d'un catalyseur et d'un solvant appropriés. Les conditions réactionnelles comprennent souvent un chauffage et une agitation pour faciliter le processus de cyclisation .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la purification par recristallisation ou chromatographie pour obtenir le produit souhaité sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions
Le 7-méthyl-4-(pipéridin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe pipéridine peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Substitution : Divers nucléophiles tels que les amines, les thiols ou les halogénures.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des N-oxydes correspondants, tandis que la réduction peut produire des dérivés réduits avec des groupes fonctionnels modifiés .
Applications De Recherche Scientifique
Le 7-méthyl-4-(pipéridin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine présente plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour son potentiel en tant que molécule bio-active présentant diverses activités biologiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris des activités anticancéreuses, antivirales et antimicrobiennes.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 7-méthyl-4-(pipéridin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques .
Mécanisme D'action
The mechanism of action of 7-methyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
Pyrazolo[3,4-d]pyrimidine : Un autre composé hétérocyclique présentant des caractéristiques structurelles similaires et des activités biologiques potentielles.
Pyrido[2,3-d]pyrimidine : Partage le noyau pyrimidine et présente des propriétés chimiques comparables.
Unicité
Le 7-méthyl-4-(pipéridin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C12H16N4 |
|---|---|
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
7-methyl-4-piperidin-1-ylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H16N4/c1-15-8-5-10-11(15)13-9-14-12(10)16-6-3-2-4-7-16/h5,8-9H,2-4,6-7H2,1H3 |
Clé InChI |
MMFXVPSAXMICJK-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=C1N=CN=C2N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




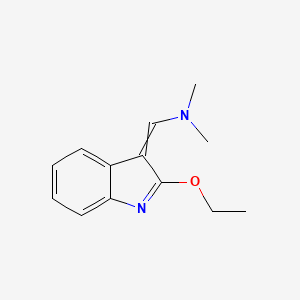

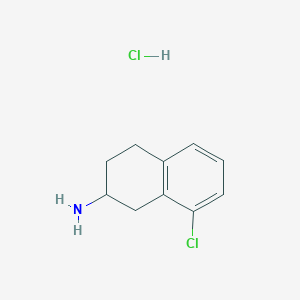
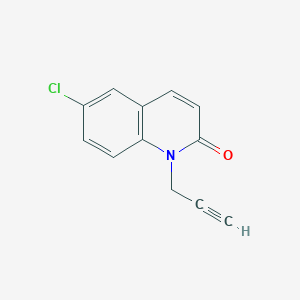
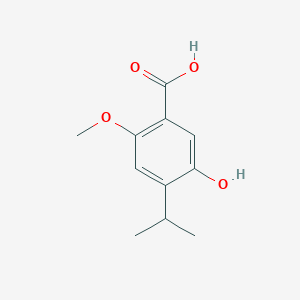


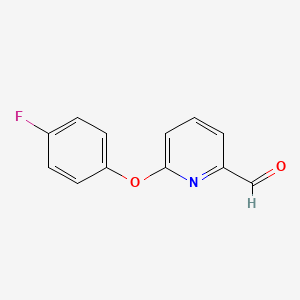
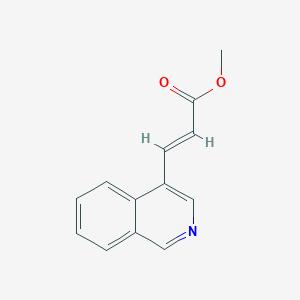

![8-Ethylisoxazolo[4,3-c]quinolin-3(1H)-one](/img/structure/B11890842.png)
![4-Methoxyfuro[2,3-B]quinolin-6-OL](/img/structure/B11890849.png)
